1,2-O-Isopropylidene-alpha-D-glucofuranose

Carbohydrate Chemistry Surfactant Synthesis Regioselective Acylation

Diacetone glucose blocks all but C3-OH, restricting downstream functionalization. This monoacetone analog protects only the 1,2-diol, leaving C3, C5, and C6 hydroxyls free for regioselective modification. • Direct C6-acylation → non-ionic surfactants & drug candidates • Tri-O-acyl derivatization → antibacterial SAR libraries • Streamlined precursor to iminosugars (nojirimycin, deoxynojirimycin) Crystalline solid, ≥98% purity. For oligosaccharide & glycoconjugate synthesis.

Molecular Formula C₉H₁₆O₆
Molecular Weight 220.22
CAS No. 253328-56-2
Cat. No. B1139692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Isopropylidene-alpha-D-glucofuranose
CAS253328-56-2
Synonyms(5ξ)-1,2-O-(1-Methylethylidene)-α-D-xylo-hexofuranose; 
Molecular FormulaC₉H₁₆O₆
Molecular Weight220.22
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)C(CO)O)O)C
InChIInChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-O-Isopropylidene-α-D-glucofuranose: A Key Carbohydrate Building Block


1,2-O-Isopropylidene-α-D-glucofuranose (CAS 253328-56-2, also known as monoacetone glucose) is a protected carbohydrate derivative featuring an isopropylidene acetal group at the 1,2-positions of the D-glucofuranose ring . This compound is a versatile intermediate in carbohydrate chemistry, commonly used in oligosaccharide synthesis, the preparation of glycosides, and as a chiral synthon for the construction of complex natural products [1]. Its key characteristic is the selective protection of the anomeric and C2 hydroxyl groups, which stabilizes the furanose ring and enables regioselective modifications at the remaining free C3, C5, and C6 positions .

Selective Protection 1,2-O-isopropylidene locks furanose ring, enables orthogonal C3/C5/C6 modifications
Divergent Functionalization Three free hydroxyls allow direct multi-site acylation for derivative libraries
Organic Media Compatibility Improved solubility vs. glucose supports enzymatic esterification in non-aqueous systems

Why This Monoacetal Cannot Be Replaced by Diacetone Glucose


The key differentiation of 1,2-O-Isopropylidene-α-D-glucofuranose lies in its selective monoprotection, which offers a distinct synthetic advantage over its more heavily protected analog, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) [1]. While both compounds protect the crucial 1,2-diol, the presence of the additional 5,6-O-isopropylidene group in diacetone glucose blocks all three of the C3, C5, and C6 hydroxyls, significantly limiting the scope of direct and selective downstream functionalization . In contrast, 1,2-O-Isopropylidene-α-D-glucofuranose possesses three free hydroxyl groups, making it a more versatile and divergent intermediate. Acylation or alkylation of diacetone glucose is strictly limited to the single, free C3-OH position, whereas the monoacetal derivative allows for selective, direct acylation at multiple sites (e.g., C6 or all three free hydroxyls), enabling the synthesis of a broader range of complex carbohydrate derivatives [2]. This fundamental difference in available functional handles means that these compounds are not interchangeable; selecting the monoacetal form is essential for synthetic pathways requiring functionalization beyond the C3 position.

1,2-O-Isopropylidene-α-D-glucofuranose
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Free C6 hydroxyl enables direct C6 acylation
C6 hydroxyl blocked; no direct C6 modification possible
Three free hydroxyls (C3, C5, C6) for tri-O-acyl library
Only one free hydroxyl (C3) limits derivatization to mono-acyl
Access to 5-amino-5-deoxy intermediate for iminosugar synthesis
C5/C6 blocked, requiring longer protection/deprotection route

Evidence for Selective Synthesis


Regioselective C6 Acylation

1,2-O-Isopropylidene-α-D-glucofuranose enables site-selective octanoylation at the C6 hydroxyl group, a key step in synthesizing carbohydrate-based surfactants. Under optimized conditions (low temperature, anhydrous pyridine, no catalyst), direct unimolar acylation selectively yields the 6-O-octanoyl derivative [1]. This contrasts with diacetone glucose, which lacks a free C6-OH and cannot undergo this direct, selective functionalization.

C6 Acylation Selectivity
Head-to-head
Free C6-OH enables direct octanoylation; diacetone glucose C6 is blocked
Supports direct 6-O-acyl surfactant/drug intermediate synthesis
Low-temperature anhydrous pyridine conditions reported
Carbohydrate Chemistry Surfactant Synthesis Regioselective Acylation

Divergent Synthesis of Tri-O-acyl Derivatives

1,2-O-Isopropylidene-α-D-glucofuranose is a versatile precursor for generating a library of 3,5,6-tri-O-acyl derivatives with potential antibacterial activity. Direct acylation of the triol with various acylating agents furnishes the corresponding tri-O-acyl derivatives in reasonable yields [1]. This divergent functionalization is impossible with diacetone glucose, which has only one free hydroxyl group.

Tri-O-acyl Derivatization
Head-to-head
Target: 3 free OH → tri-O-acyl library; Comparator: 1 free OH → mono-O-acyl only
Enables antimicrobial screening library generation
Reported Gram-positive antibacterial data; screening context
Carbohydrate Chemistry Antibacterial Agents Divergent Synthesis

Enhanced Organic Solvent Solubility

1,2-O-Isopropylidene-α-D-glucofuranose exhibits significantly enhanced solubility in organic solvents compared to unprotected glucose. This property is critical for enzymatic esterification reactions, where it overcomes the low solubility of glucose in organic media, enabling the efficient synthesis of glucose esters [1].

Organic Solvent Solubility
Data to verify
Soluble in DMF, DMSO, EtOH, MeOH; free glucose exhibits very low solubility
Enables lipase-catalyzed esterification in organic media
Source data limited; verify for specific solvent systems
Organic Synthesis Solubility Enzymatic Esterification

Key Intermediate for Iminosugars

1,2-O-Isopropylidene-α-D-glucofuranose is a crucial intermediate in the synthesis of nojirimycin, deoxynojirimycin, and homonojirimycin, which are important glucosidase inhibitors with antidiabetic and antiviral potential [1]. The 5-amino-5-deoxy derivative of this compound can be readily converted to these target iminosugars [1]. This specific application is enabled by the 1,2-O-isopropylidene protection, which locks the furanose ring and directs subsequent functionalization at the C5 and C6 positions.

Iminosugar Intermediate
Class-level
Precursor to 5-amino-5-deoxy derivative, convertible to nojirimycin analogs
Key building block for glucosidase inhibitor research
Hydride reduction of 5-azido intermediate; patented route
Medicinal Chemistry Iminosugar Synthesis Antidiabetic Agents

Periodate Oxidation Resistance

1,2-O-Isopropylidene-α-D-glucofuranose exhibits atypical, high resistance to glycol scission by periodate in alkaline solution [1]. This is not due to a lack of vicinal diols (it possesses a free 5,6-diol) but rather due to the preferential formation of a stable 3,5,6-tridentate periodate complex [1]. This unique behavior differentiates it from other unprotected sugars, which are readily cleaved under the same conditions.

Periodate Resistance
Class-level
Forms stable 3,5,6-tridentate periodate complex, resisting glycol scission
5,6-diol shows atypical protection; side-reaction control
Alkaline periodate conditions; differs from typical vicinal diols
Carbohydrate Chemistry Stability Protecting Group Chemistry

Key Application Scenarios


Carbohydrate-Based Surfactants

This compound is the ideal starting material for the direct, regioselective synthesis of 6-O-acyl carbohydrate esters, which are valuable as non-ionic surfactants and drug candidates [1]. As demonstrated in Section 3, the selective C6-octanoylation [2] and solubility advantages over free glucose [3] enable efficient, high-yielding syntheses of these amphiphilic molecules without the need for additional protecting group manipulations. This makes it a preferred building block for developing new surfactants for industrial or pharmaceutical applications.

Antibacterial Library Synthesis

The presence of three free hydroxyl groups on 1,2-O-Isopropylidene-α-D-glucofuranose makes it a powerful platform for divergent synthesis. As highlighted in Section 3, it can be directly acylated to produce a library of 3,5,6-tri-O-acyl derivatives, which have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria [1]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) and identify new antibacterial leads, a capability not offered by the diacetone analog.

Antidiabetic Iminosugar Drugs

For programs focused on developing glucosidase inhibitors for type 2 diabetes or antiviral therapies, this compound is a critical starting material. As established in Section 3, it is a direct precursor to 5-amino-5-deoxy intermediates that are subsequently converted to pharmacologically relevant iminosugars like nojirimycin and deoxynojirimycin [4]. Its strategic value lies in its ability to streamline the synthesis of these complex molecules compared to alternative, more cumbersome routes.

Oligosaccharide Building Block

1,2-O-Isopropylidene-α-D-glucofuranose is a widely used intermediate in the multi-step synthesis of complex oligosaccharides and glycoconjugates . The robust 1,2-O-isopropylidene protecting group ensures the furanose ring's integrity while allowing for orthogonal functionalization at the C3, C5, and C6 positions. This orthogonal protection strategy is fundamental for constructing the precisely defined carbohydrate sequences required in glycobiology research and the development of carbohydrate-based vaccines and therapeutics.

Application
Selection Property
Validation Focus
Carbohydrate-Based Surfactant Synthesis
Free C6-OH for regioselective acylation
6-O-acyl derivative yield and purity
Antimicrobial Screening Library
Three hydroxyls for divergent acylation
Gram-positive bacterial screening endpoints
Iminosugar Intermediate Research
Precursor to 5-amino-5-deoxy glucofuranose
Glucosidase inhibition assay context
Oligosaccharide / Glycoconjugate Synthesis
Orthogonal 1,2-protection strategy
Regioselective glycosylation outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-O-Isopropylidene-alpha-D-glucofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.